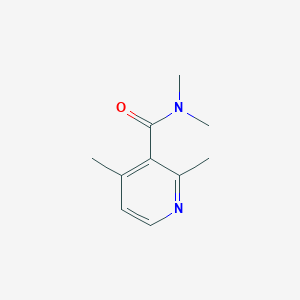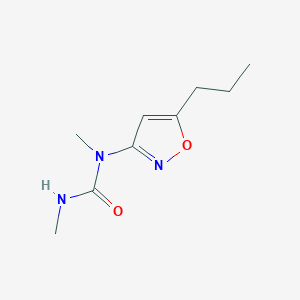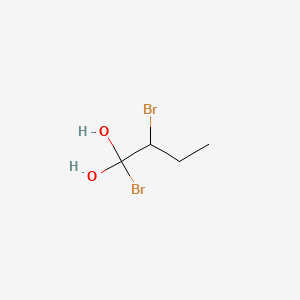![molecular formula C17H15N3O B14646746 4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile CAS No. 53954-79-3](/img/structure/B14646746.png)
4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring attached to a benzonitrile moiety, with a methoxyphenyl group at the 3-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with 4-cyanobenzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitrile group produces an amine derivative.
Aplicaciones Científicas De Investigación
4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile
- 4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile
Uniqueness
4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzonitrile moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53954-79-3 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-[5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C17H15N3O/c1-21-16-8-4-14(5-9-16)17-10-11-20(19-17)15-6-2-13(12-18)3-7-15/h2-9H,10-11H2,1H3 |
Clave InChI |
MCRZPGOHYRZQAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(CC2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


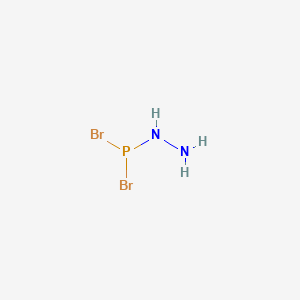
methanone](/img/structure/B14646668.png)
![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)


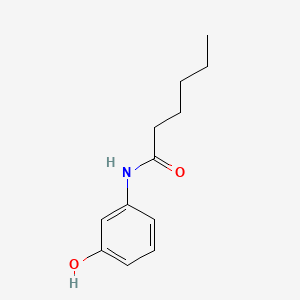
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)

